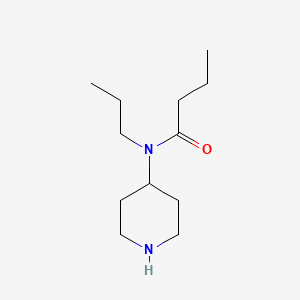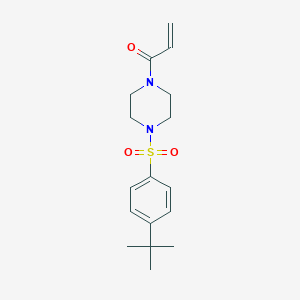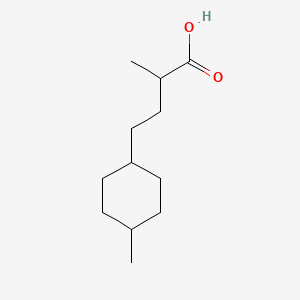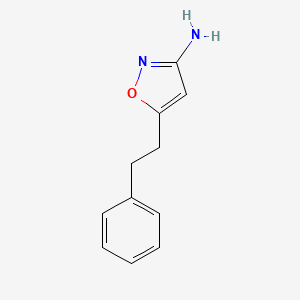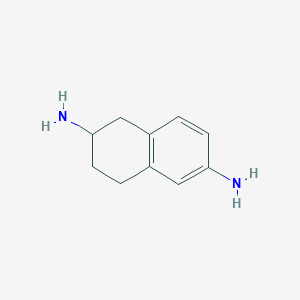
1,2,3,4-Tetrahydro-2,6-naphthalenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydronaphthalene-2,6-diamine is an organic compound with the molecular formula C11H17ClN2O. It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-2,6-diamine can be synthesized through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 2,6-dinitronaphthalene using hydrogen gas in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydronaphthalene-2,6-diamine .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydronaphthalene-2,6-diamine typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce naphthalene derivatives .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-2,6-diamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of various chemical products
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,6-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound with similar structural features.
1,2,3,4-Tetrahydronaphthalene-d12: An isotopologue used in various studies.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-2,6-diamine is unique due to the presence of two amino groups, which confer distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,6-diamine |
InChI |
InChI=1S/C10H14N2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,10H,2,4-5,11-12H2 |
InChI Key |
HADYVCNHYFRQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


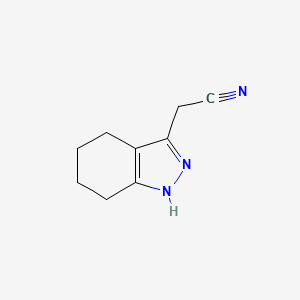
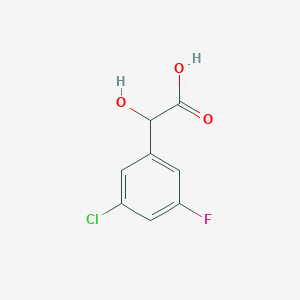
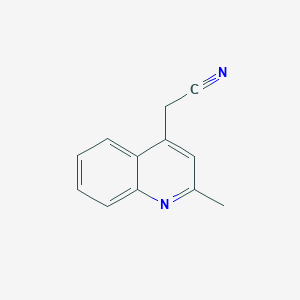
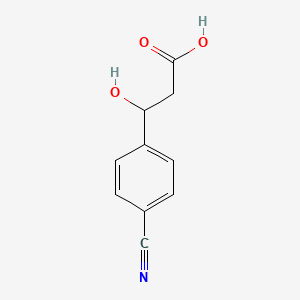
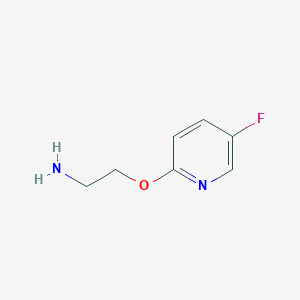
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
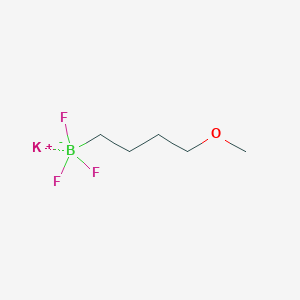
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
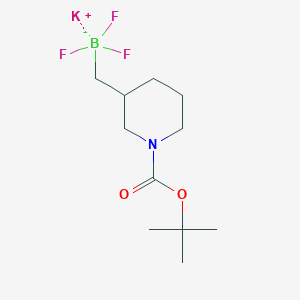
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)
